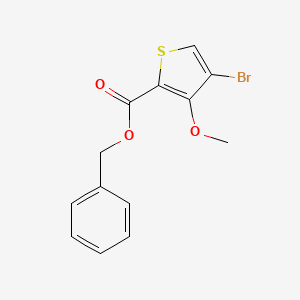

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate

Description

Properties

Molecular Formula |

C13H11BrO3S |

|---|---|

Molecular Weight |

327.20 g/mol |

IUPAC Name |

benzyl 4-bromo-3-methoxythiophene-2-carboxylate |

InChI |

InChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

CHSMRDBPSQYXNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

Coupling Agents for Enhanced Efficiency

-

Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP).

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

Table 1 : Esterification Method Comparison

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer esterification | H2SO4 | Toluene | 12 | 65–72 |

| DCC/DMAP | DCC | DCM | 4 | 85–90 |

Bromine introduction at the 4-position is critical. Direct bromination of 3-methoxythiophene-2-carboxylic acid derivatives faces challenges due to electronic effects of the methoxy group.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Metal-Halogen Exchange for Directed Bromination

-

Protocol : Lithiation at −78°C using LDA (lithium diisopropylamide), followed by quenching with Br2.

-

Solvent : Tetrahydrofuran (THF).

Table 2 : Bromination Efficiency

| Method | Reagent | Temp (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| NBS in AcOH | NBS | 80 | >95 | 78 |

| Lithiation/Bromine | LDA/Br2 | −78 | >98 | 82 |

Methoxylation via Nucleophilic Aromatic Substitution

Installing the 3-methoxy group often precedes bromination to avoid competing reactions.

SNAr with Sodium Methoxide

Copper-Mediated Coupling

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.

-

Conditions : K2CO3 in DMF at 110°C for 12 hours.

Integrated Synthesis Pathways

Two dominant pathways emerge from the literature:

Carboxylic Acid → Ester → Bromination

-

Esterify 3-methoxythiophene-2-carboxylic acid to benzyl ester.

-

Brominate at 4-position using NBS or directed lithiation.

Brominated Acid → Esterification

-

Brominate 3-methoxythiophene-2-carboxylic acid.

-

Esterify with benzyl alcohol via DCC/DMAP.

Optimization Challenges and Solutions

-

Di-Bromination Mitigation : Lower temperatures (−78°C) and stoichiometric control reduce over-bromination.

-

Ester Hydrolysis Prevention : Avoid aqueous workup post-esterification; use anhydrous MgSO4 for drying.

-

Methoxy Group Stability : Replace NaOMe with milder bases (e.g., K2CO3) in polar aprotic solvents.

Scalability and Industrial Feasibility

Scientific Research Applications

Synthesis and Chemical Properties

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate can be synthesized through various methods, including bromination and esterification reactions. The compound features a thiophene ring, which is known for its versatile reactivity, allowing for functionalization that enhances its application potential.

Medicinal Chemistry Applications

Research has indicated that derivatives of thiophene compounds exhibit promising biological activities, including anticancer properties. This compound has been evaluated for its potential as an antitumor agent.

Anticancer Activity

A study by Gulipalli et al. (2017) demonstrated that a series of 3-methoxythiophene-2-carboxylate compounds exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the benzyl group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against tumors .

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic solar cells and field-effect transistors.

Organic Electronics

This compound can serve as a building block for synthesizing conjugated polymers used in organic photovoltaics. Its ability to form stable thin films is crucial for device performance.

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Antitumor agent |

| Organic Electronics | Building block for organic photovoltaics |

Case Studies and Research Findings

Several studies have explored the synthesis and application of thiophene derivatives:

- Antitumor Activity : Research focused on the synthesis of thiophene derivatives showed promising results in inhibiting tumor growth, indicating that this compound could be a candidate for further development as an anticancer drug .

- Material Properties : Investigations into the use of thiophene-based materials in electronic applications revealed that this compound could enhance charge mobility when incorporated into polymer matrices used in solar cells .

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the carboxylate group could facilitate interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Thiophene-2-Carboxylate Esters

The choice of ester group significantly impacts physicochemical properties:

| Compound | Ester Group | Molecular Weight (g/mol) | Solubility in Polar Solvents | Reactivity in Nucleophilic Substitution |

|---|---|---|---|---|

| Methyl 4-bromo-3-methoxythiophene-2-carboxylate | Methyl | ~265.1 | High | High (methoxide is a poor leaving group, but methyl esters are prone to hydrolysis under basic conditions) |

| Benzyl 4-bromo-3-methoxythiophene-2-carboxylate | Benzyl | ~357.2 | Low | Moderate (benzyl esters resist hydrolysis but undergo hydrogenolysis) |

The benzyl ester’s bulkier structure reduces solubility in polar solvents (e.g., water, methanol) compared to the methyl analog. However, its lipophilicity enhances compatibility with nonpolar media, making it advantageous in hydrophobic matrices or lipid-rich biological systems.

Substituent Effects: Bromo vs. Other Halogens

The bromo substituent at the 4-position facilitates cross-coupling reactions. Comparatively, chloro or iodo analogs exhibit distinct reactivity:

| Halogen | Bond Strength (C-X) | Reactivity in Suzuki Coupling | Steric Demand |

|---|---|---|---|

| Br | Moderate | High | Low |

| Cl | High | Low | Low |

| I | Low | Very High | High |

Bromo balances reactivity and stability, making it preferable for controlled synthetic transformations. The methoxy group at the 3-position further directs electrophilic substitution regioselectivity .

Photophysical Properties

The methyl analog exhibits strong electron delocalization, enabling charge-transfer applications .

Drug Development Potential

Benzyl esters are widely used as prodrug motifs due to their stability in physiological conditions and enzymatic cleavage in vivo. The bromo group offers a handle for further derivatization via metal-catalyzed couplings.

Material Science

Thiophene derivatives are pivotal in organic electronics. The benzyl ester’s lipophilicity could improve compatibility with polymer matrices in organic photovoltaics or OLEDs.

Biological Activity

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a bromine atom, a methoxy group, and a carboxylate moiety. The synthesis of this compound typically involves multi-step reactions, including halogenation and esterification processes. For instance, methods have been developed to synthesize related thiophene derivatives efficiently, which can serve as precursors for benzyl substitutions .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For example:

- Cell Lines Tested : The compound was evaluated against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines.

- IC50 Values : Preliminary results suggest that it exhibits significant cytotoxicity with IC50 values comparable to known chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| PC-3 | 10.22 | Comparable to erlotinib |

| MDA-MB-231 | 8.5 | Higher than some analogs |

These findings indicate that this compound may act through mechanisms involving apoptosis and cell cycle arrest, although further mechanistic studies are needed.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have indicated effectiveness against various bacterial strains:

- Bacterial Strains Tested : The compound was tested against Gram-positive bacteria, including Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) : Results demonstrated MIC values indicating moderate to high antibacterial activity.

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 75 | Moderate |

| E. coli | 50 | Moderate |

This antimicrobial action could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Cytotoxicity in Cancer Models : A study focused on the evaluation of various thiophene derivatives, including this compound, found that structural modifications significantly influenced cytotoxicity profiles against cancer cells. The presence of electron-withdrawing groups like bromine enhanced the anticancer activity compared to unsubstituted analogs .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of thiophene derivatives against multiple pathogens. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness, suggesting that this compound could be a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Bromine Position

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis replaces bromine with aryl groups, yielding benzyl 4-aryl-3-methoxythiophene-2-carboxylates (Table 1) .

-

Buchwald–Hartwig Amination : Substitution with amines forms C–N bonds, enabling access to aminothiophene derivatives .

Table 1: Cross-coupling reactions of the bromine substituent

Ester Functionalization

The benzyl ester undergoes hydrolysis, transesterification, or reduction:

-

Hydrolysis : Treatment with NaOH in EtOH/H<sub>2</sub>O yields 4-bromo-3-methoxythiophene-2-carboxylic acid, a precursor for acid chlorides or amides .

-

Transesterification : Methanol/H<sub>2</sub>SO<sub>4</sub> converts the benzyl ester to methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS 110545-67-0) .

Methoxy Group Demethylation

The methoxy group at the 3-position is deprotected using BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> to form the hydroxyl derivative, enabling further O-alkylation or acylation .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed ortho-metalation (e.g., with n-BuLi) enables functionalization at the 5-position of the thiophene ring .

Table 2: Heterocyclization reactions

Radical Reactions

Under metal-free oxidative conditions (e.g., DDQ/CH<sub>3</sub>CN), the benzyl group undergoes HAT (hydrogen atom transfer) to form radicals, enabling esterification or amidation with carboxylic acids .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 4-bromo-3-methoxythiophene-2-carboxylate, and how can purity be ensured?

- Methodology : Synthesis typically involves three stages: (i) constructing the thiophene core via cyclization of precursors like 3-methoxy-thiophene derivatives, (ii) bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions, and (iii) esterification with benzyl alcohol via Steglich or Mitsunobu reactions. Critical steps include rigorous exclusion of moisture during bromination (to prevent hydrolysis) and purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using ethanol/water mixtures) .

- Key Data : Methyl analogs (e.g., Methyl 4-bromo-3-methoxythiophene-2-carboxylate) report yields of 60–75% for bromination and >85% for esterification under anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodology :

- ¹H NMR : Look for benzyl ester protons (δ 5.2–5.4 ppm, singlet) and aromatic thiophene protons (δ 6.8–7.5 ppm, split by substituents). The methoxy group appears as a singlet near δ 3.8 ppm.

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), thiophene carbons (δ 120–140 ppm), and methoxy (δ 55–56 ppm).

- IR : Strong ester C=O stretch (~1700 cm⁻¹) and C-O-C asymmetric vibrations (~1250 cm⁻¹).

- MS : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₃H₁₁BrO₃S (calculated: ~325 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended for analysis?

- Methodology : Single-crystal X-ray diffraction is ideal for confirming substituent positions and torsion angles. Use SHELXL for structure refinement (e.g., resolving disorder in the benzyl group) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .

- Case Study : For similar thiophene derivatives, intermolecular interactions (e.g., C-H···O hydrogen bonds) stabilize crystal packing, as analyzed via graph-set notation in SHELXPRO .

Q. What competing reactions occur during synthesis, and how can they be suppressed?

- Common Issues :

- Ester Hydrolysis : Avoid aqueous conditions post-esterification; use anhydrous solvents (e.g., THF, DCM).

- Debromination : Catalytic Pd or Cu residues may promote undesired C-Br cleavage. Pass reaction mixtures through a silica gel column to remove metal traces .

Q. How do electronic effects of the bromo and methoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom acts as a leaving group in Suzuki or Buchwald-Hartwig couplings, while the methoxy group donates electron density to the thiophene ring, activating specific positions for electrophilic substitution. Computational studies (DFT) predict regioselectivity: the 5-position is more nucleophilic due to methoxy’s +M effect .

- Experimental Validation : In related compounds (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate), methoxy groups direct electrophiles to para positions, confirmed by NOESY and X-ray data .

Data Contradiction Analysis

Q. How should discrepancies between spectroscopic and crystallographic data be addressed?

- Case Example : If NMR suggests a planar thiophene ring but X-ray shows puckering, evaluate solvent effects (NMR in solution vs. solid-state X-ray). Use SHELXL ’s TWIN and BASF commands to refine twinned crystals, which may distort geometry interpretations .

- Resolution : Cross-validate with IR (ring vibration modes) and computational models (e.g., Gaussian for optimized geometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.